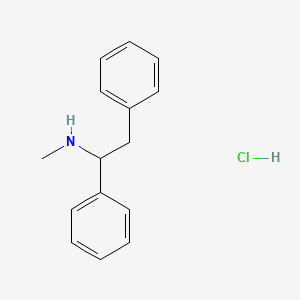![molecular formula C16H17N3OS B12808691 2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one CAS No. 101018-78-4](/img/structure/B12808691.png)
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one is a complex heterocyclic compound that incorporates a piperidine ring, a thiochromene moiety, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a piperidine derivative with a thiochromene intermediate, followed by cyclization with an imidazole precursor. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The thiochromene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted piperidine derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(piperidin-1-ylmethyl)-3H-chromeno[3,4-d]imidazol-4-one: Similar structure but lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]pyrimidin-4-one: Contains a pyrimidine ring instead of an imidazole ring, leading to variations in its pharmacological properties.
Uniqueness
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one is unique due to its combination of a piperidine ring, thiochromene moiety, and imidazole ring.
Eigenschaften
CAS-Nummer |
101018-78-4 |
|---|---|
Molekularformel |
C16H17N3OS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C16H17N3OS/c20-16-15-14(11-6-2-3-7-12(11)21-16)17-13(18-15)10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) |
InChI-Schlüssel |
RLSFPRHQHCQZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=NC3=C(N2)C(=O)SC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)

![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)







